molecular formula C15H23ClN4O2 B7898023 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

4-(4-Chloro-5-methyl-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898023
M. Wt: 326.82 g/mol
InChI Key: PISQIJGCSMOVKF-UHFFFAOYSA-N
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Description

4-(4-Chloro-5-methyl-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its pyrimidinyl and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 4-chloro-5-methyl-pyrimidin-2-yl with an appropriate piperazine derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The process would be optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques, such as column chromatography or recrystallization, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrimidines or piperazines.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

  • 3-Methyl-piperazine-1-carboxylic acid tert-butyl ester

  • 4-(4-Chloro-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness: The presence of the 4-chloro-5-methyl-pyrimidin-2-yl group in this compound distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-10-8-17-13(18-12(10)16)20-7-6-19(9-11(20)2)14(21)22-15(3,4)5/h8,11H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISQIJGCSMOVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC=C(C(=N2)Cl)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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